molecular formula C23H29N3O5 B2861425 N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2-(4-ethoxyphenoxy)acetamide CAS No. 1203418-51-2

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2-(4-ethoxyphenoxy)acetamide

Cat. No.: B2861425
CAS No.: 1203418-51-2
M. Wt: 427.501
InChI Key: GMYSPWSXFOJAFJ-UHFFFAOYSA-N
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Description

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2-(4-ethoxyphenoxy)acetamide is a chemical compound supplied for research purposes. It has a molecular formula of C23H29N3O5 and a molecular weight of 427.5 g/mol . The structure features an azepane carbonyl group linked to a methylated dihydropyridinone core, further substituted with a phenoxyacetamide moiety. This specific combination of structural features suggests potential for diverse biochemical interactions, making it a candidate for use in various pharmaceutical and life science research applications, such as medicinal chemistry and drug discovery programs. Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex molecules, or as a pharmacological tool for probing biological targets. This product is intended for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[5-(azepane-1-carbonyl)-1-methyl-2-oxopyridin-3-yl]-2-(4-ethoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5/c1-3-30-18-8-10-19(11-9-18)31-16-21(27)24-20-14-17(15-25(2)23(20)29)22(28)26-12-6-4-5-7-13-26/h8-11,14-15H,3-7,12-13,16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYSPWSXFOJAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2-(4-ethoxyphenoxy)acetamide is a complex organic compound with potential biological activities that warrant detailed examination. This article provides an overview of its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H27N3O4C_{22}H_{27}N_{3}O_{4} with a molecular weight of approximately 397.475 g/mol. Its structure includes an azepane ring, a dihydropyridine derivative, and an ethoxyphenoxy moiety, which may contribute to its pharmacological properties.

Biological Activity

Antitumor Potential
Preliminary studies suggest that this compound may exhibit significant antitumor activity. The inhibition of heme oxygenase-1 (HO-1), a key enzyme in heme catabolism associated with cancer cell survival and chemoresistance, has been identified as a potential mechanism of action. Compounds structurally similar to this compound have shown promising results in inhibiting HO-1, which correlates with reduced tumor cell proliferation in various cancer cell lines, including prostate (DU145), lung (A549), and glioblastoma (U87MG) cells .

Mechanisms of Action
The biological mechanisms through which this compound exerts its effects are still under investigation. It is hypothesized that the compound may interact with specific cellular pathways involved in oxidative stress response and inflammation, potentially leading to cytoprotective effects in normal cells while inhibiting tumor growth .

Synthesis

The synthesis of this compound involves several steps that require optimization for yield and purity. The synthetic routes typically include:

  • Formation of the azepane ring.
  • Introduction of the dihydropyridine core.
  • Coupling with the ethoxyphenoxy moiety.

These steps are crucial for achieving a high-quality final product suitable for biological evaluation.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-y)carboxamideDihydropyridine coreLacks azepane ring
N-(4-Methylpiperazinyl)-carboxamidePiperazine instead of azepaneDifferent nitrogen heterocycle
N-(6-Amino-pyridinyl)-carboxamidePyridine coreContains amino group

This table highlights how the unique combination of azepane and furan structures in N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-y)furan-2-carboxamide may confer distinct biological properties not found in its analogs.

Case Studies

Recent studies have focused on evaluating the compound's effects on various cancer cell lines. For instance:

  • Study on U87MG Cells : This study demonstrated that compounds similar to N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-y)-2-(4-ethoxyphenoxy)acetamide showed significant cytotoxicity against glioblastoma cells, suggesting potential therapeutic applications in treating aggressive brain tumors .
  • Inhibition of HO-1 : Compounds exhibiting IC50 values ≤ 8 μM against HO-1 were found to significantly reduce tumor cell viability. The selectivity towards HO isoforms was also assessed, indicating that some derivatives preferentially inhibited HO-1 over HO-2 .

Comparison with Similar Compounds

Core Heterocyclic Scaffolds

  • Dihydropyridinone vs. Pyridazinone Derivatives: The dihydropyridinone core in the target compound differs from pyridazin-3(2H)-one derivatives (e.g., FPR2 agonists in ) by the position of the ketone group and nitrogen atoms. Pyridazinones (1,2-diazines) exhibit potent agonist activity at formyl peptide receptors (FPR1/FPR2), driving calcium mobilization and neutrophil chemotaxis . In contrast, the dihydropyridinone scaffold in the target compound may favor distinct binding modes due to its reduced aromaticity and steric effects from the azepane substituent.
  • Thiadiazole-Based Analogs: Compounds in feature 1,3,4-thiadiazole cores with acetamide side chains. For example, N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) has a melting point of 133–135°C and 88% yield. While these analogs lack the dihydropyridinone ring, their phenoxyacetamide substituents share functional similarities with the target compound, suggesting comparable synthetic strategies for acetamide coupling .

Substituent Effects on Physicochemical Properties

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%)
Target Compound Dihydropyridinone Azepane-1-carbonyl, 4-ethoxyphenoxy Not reported Not reported
5h () 1,3,4-Thiadiazole Benzylthio, 2-isopropyl-5-methylphenoxy 133–135 88
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-... () Pyridazinone 4-Methoxybenzyl, 4-bromophenyl Not reported Not reported
  • Lipophilicity and Bioavailability: The 4-ethoxyphenoxy group in the target compound may confer higher lipophilicity compared to 5h’s 2-isopropyl-5-methylphenoxy group () or the 4-methoxybenzyl group in FPR2 agonists (). Ethoxy groups generally enhance metabolic stability relative to methoxy groups due to reduced oxidative susceptibility.
  • Synthetic Accessibility: Thiadiazole-based analogs () are synthesized via thioether formation with yields of 68–88%, suggesting efficient routes for acetamide-thiadiazole coupling. The target compound’s azepane-1-carbonyl group likely requires more complex multi-step synthesis, such as amide bond formation between azepane carboxylic acid and the dihydropyridinone amine.

Functional and Pharmacological Comparisons

  • FPR Receptor Modulation: Pyridazinone derivatives in , such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, act as FPR2-specific agonists with EC50 values in the nanomolar range. The dihydropyridinone core of the target compound could theoretically interact with similar receptors, but the azepane substituent might alter selectivity. For instance, the larger azepane ring could sterically hinder binding to FPR1, favoring alternative targets .
  • Anti-Inflammatory Potential: Compounds inducing neutrophil chemotaxis () imply anti-inflammatory or immunomodulatory applications. The target compound’s 4-ethoxyphenoxy group—a structural analog of NSAID phenoxy motifs—may synergize with the dihydropyridinone scaffold to inhibit cyclooxygenase (COX) or cytokine production, though this remains speculative without direct data.

Q & A

Q. How should researchers address solubility issues in biological assays?

  • Methodological Answer : Use co-solvents (e.g., DMSO ≤0.1%) or lipid-based nanoformulations to enhance aqueous solubility. Dynamic Light Scattering (DLS) monitors aggregation, while saturation shake-flask assays measure intrinsic solubility. For in vivo studies, pharmacokinetic modeling adjusts dosing regimens to account for solubility-limited absorption .

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